(2-Amino-4-thiazolyl)acetyl Mirabegron
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Overview
Description
(2-Amino-4-thiazolyl)acetyl Mirabegron: is a compound that serves as an impurity of mirabegron, a medication primarily used to treat overactive bladder. This compound is characterized by its complex molecular structure, which includes a thiazole ring, a common feature in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-thiazolyl)acetyl Mirabegron involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable amine with a thioamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-thiazolyl)acetyl Mirabegron undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(2-Amino-4-thiazolyl)acetyl Mirabegron has several scientific research applications, including:
Chemistry: Used as a reference material for the study of thiazole derivatives and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied as an impurity in mirabegron formulations to ensure the safety and efficacy of the drug.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-4-thiazolyl)acetyl Mirabegron involves its interaction with specific molecular targets and pathways. As a derivative of mirabegron, it is likely to interact with beta-3 adrenergic receptors, leading to the relaxation of smooth muscle in the bladder . This interaction is mediated through the activation of cyclic adenosine monophosphate (cAMP) pathways, resulting in reduced bladder contractions and improved urinary control .
Comparison with Similar Compounds
Similar Compounds
Mirabegron: The parent compound used to treat overactive bladder.
2-Aminothiazole: A related compound with various biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
(2-Amino-4-thiazolyl)acetyl Mirabegron is unique due to its specific structure and role as an impurity in mirabegron formulations. This uniqueness allows for its use in quality control and safety assessments of pharmaceutical products .
Properties
Molecular Formula |
C26H28N6O3S2 |
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Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-24(35)32-26-31-21(16-37-26)13-23(34)29-19-8-6-17(7-9-19)10-11-28-14-22(33)18-4-2-1-3-5-18/h1-9,15-16,22,28,33H,10-14H2,(H2,27,30)(H,29,34)(H,31,32,35)/t22-/m0/s1 |
InChI Key |
WCZUXPQHIGZAGI-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)O |
Origin of Product |
United States |
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